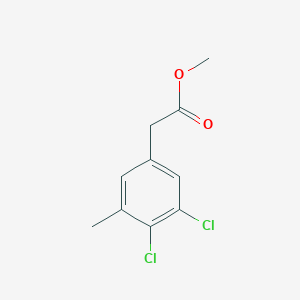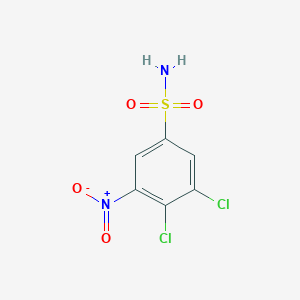
4,5-Dibromo-2-fluorobenzaldehyde
Overview
Description
4,5-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula of C7H3Br2FO . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4,5-Dibromo-2-fluorobenzaldehyde is 1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Fluorobenzaldehyde, a similar compound, can be used to make a variety of Schiff base compounds through a condensation reaction . 4-Bromo-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .Physical And Chemical Properties Analysis
4,5-Dibromo-2-fluorobenzaldehyde has a molecular weight of 281.91 . It is a solid substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Material Science
Used as a precursor for the synthesis of benzoxaboroles, which serve as molecular receptors and building blocks in crystal engineering .
Molecular Imprinting
Acts as a steroid conjugate for molecular imprinting, which is a technique for creating template-shaped cavities in polymer matrices with memory of the template molecules to be used in various fields such as bio-recognition and sensors .
Dyes and Biosensors
Involved in the creation of dyes and biosensors, particularly for alpha hydroxyl carboxylic acids .
Synthetic Intermediate
The fluorine atom in fluorobenzaldehydes can be replaced via oxidation reactions, making them useful synthetic intermediates .
Schiff Base Compounds
The aldehyde group allows these compounds to form Schiff bases through condensation reactions, some of which have antimicrobial properties .
Safety and Hazards
properties
IUPAC Name |
4,5-dibromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJXJKDBNPTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















